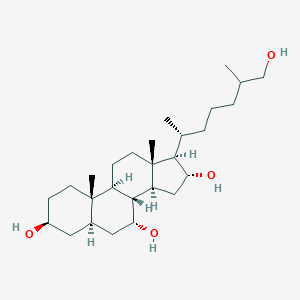
Myxinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myxinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is commonly used in laboratory experiments to study its biochemical and physiological effects. Myxinol is a highly versatile compound that can be used in various research areas such as pharmacology, toxicology, and neuroscience.
作用机制
The mechanism of action of Myxinol is not fully understood. However, it is believed that Myxinol acts as a reducing agent and can reduce certain compounds to their corresponding alcohols. Myxinol can also react with aldehydes and ketones to form hydrazone derivatives.
Biochemical and Physiological Effects:
Myxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Myxinol has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Myxinol has been shown to have neuroprotective effects and can protect neurons from damage.
实验室实验的优点和局限性
One of the main advantages of Myxinol is its versatility. It can be used in a wide range of research areas and can provide valuable insights into the effects of drugs and chemicals on the body. Myxinol is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using Myxinol in lab experiments. One of the main limitations is that Myxinol can be toxic to living organisms at high concentrations. Additionally, Myxinol can be unstable in certain conditions, which can affect the accuracy of experimental results.
未来方向
There are several future directions for research on Myxinol. One area of research is to further investigate the mechanism of action of Myxinol. Understanding how Myxinol works at a molecular level can provide valuable insights into its potential applications in research. Another area of research is to explore the potential therapeutic applications of Myxinol. Myxinol has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which could make it a promising candidate for the development of new drugs. Additionally, further research is needed to determine the optimal conditions for using Myxinol in lab experiments. This can help to improve the accuracy and reliability of experimental results. Finally, research is needed to determine the potential environmental impact of Myxinol. As a synthetic compound, Myxinol has the potential to accumulate in the environment and could have adverse effects on ecosystems.
合成方法
Myxinol is a synthetic compound that can be synthesized in the laboratory using a variety of methods. One of the most common methods of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone. This reaction produces a yellow-orange precipitate of Myxinol. The purity of the synthesized Myxinol can be improved by recrystallization and purification methods.
科学研究应用
Myxinol has a wide range of applications in scientific research. It is commonly used in pharmacology to study the effects of drugs on the body. Myxinol can be used to study the mechanism of action of drugs and their interactions with other compounds. Myxinol is also used in toxicology to study the toxic effects of chemicals on the body. It can be used to study the effects of environmental toxins on living organisms. Myxinol is also used in neuroscience research to study the effects of drugs on the nervous system.
属性
CAS 编号 |
16812-98-9 |
|---|---|
产品名称 |
Myxinol |
分子式 |
C27H48O4 |
分子量 |
436.7 g/mol |
IUPAC 名称 |
(3S,5R,7R,8R,9S,10S,13S,14S,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)25-23(31)14-21-24-20(9-11-27(21,25)4)26(3)10-8-19(29)12-18(26)13-22(24)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18-,19+,20+,21+,22-,23-,24-,25+,26+,27+/m1/s1 |
InChI 键 |
NHNHDZACHWAKJW-NSPSUJRFSA-N |
手性 SMILES |
C[C@H](CCCC(C)CO)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
规范 SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






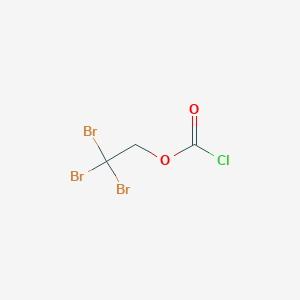



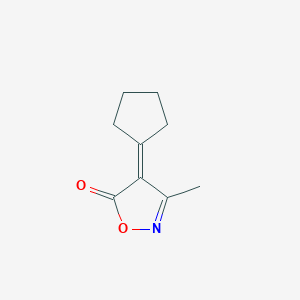
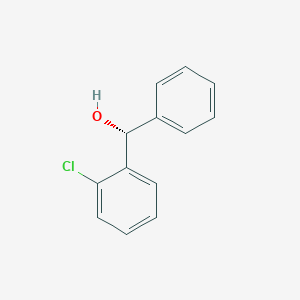
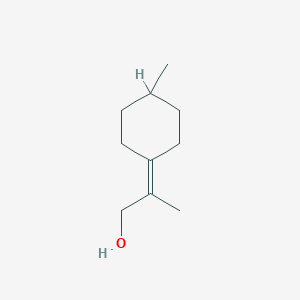

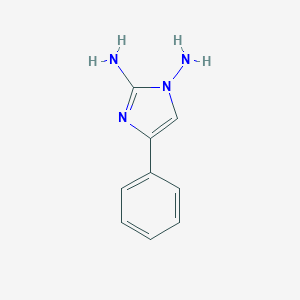
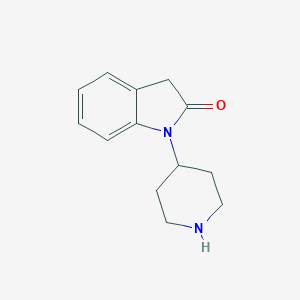
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)